molecular formula C10H14O2 B8431452 4-(3-Methoxypropyl)phenol

4-(3-Methoxypropyl)phenol

Cat. No.: B8431452
M. Wt: 166.22 g/mol
InChI Key: UTCMCSUBKUIIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxypropyl)phenol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(3-methoxypropyl)phenol

InChI

InChI=1S/C10H14O2/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,11H,2-3,8H2,1H3

InChI Key

UTCMCSUBKUIIOP-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

For example, a liquid crystalline compound of the above general formula in which p=3 can be obtained by esterification reaction of ##STR190## obtained in the same manner as above, with ##STR191## can be obtained, for example, in the following manner. In 600 ml of CH3OH was dissolved 20 g of Na, and 120 g of 3-bromopropylbenzene ##STR192## was added dropwise with heating under reflux. After 6 hours, the reaction solution was poured into ice water, and the separated oil layer was extracted with benzene, after which the benzene was distilled off, and the residue was distilled to obtain ##STR193## This compound had a boiling point of 96°-98° C./15 mmHg. Next, 195 g of AlCl3 and 100 g of the ##STR194## were added to 1.5 liters of CH2Cl2, and the resulting mixture was cooled with ice under stirring. Subsequently, 79 g of CH3COCl was gradually added thereto dropwise, and the thus obtained solution was stirred under ice-cooling continuously for 6 hours. This reaction solution was poured into dilute hydrochloric acid, and the CH2Cl2 layer was separated, after which the CH2Cl2 was distilled off, and the residue was distilled to obtain ##STR195## The boiling point of this compound was 94°-95° C./0.3 mm Hg. Sixty-seven grams of this compound and 620 ml of 88% HCOOH were mixed and stirred, after which 310 ml of (CH3CO)2O, 4 ml of concentrated sulfuric acid and 110 ml of a 35% aqueous hydrogen peroxide solution were added thereto. The resulting solution was heated to 40° to 50° C. and stirred for 8 hours, after which the reaction solution was poured into water, and the separated oil layer was extracted. The solvent was distilled off from the extract, and 100 ml of CH3OH and 250 ml of a 2N aqueous NaOH solution were added to the residue, after which the resulting solution was heated and refluxed for 2 hours. After being cooled, the reaction solution was made acid with hydrochloric acid, and the oil layer was extracted with benzene. The benzene was distilled off from the extract, and the residue was further distilled to obtain p-(3-methoxypropyl)phenol ##STR196## The boiling point of this compound was 106°-108° C./0.3 mm Hg.
[Compound]
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Na
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20 g
Type
reactant
Reaction Step One
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120 g
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600 mL
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Synthesis routes and methods II

Procedure details

67 Grams of the p-(3-methoxypropyl)acetophenone and 620 ml of 88% formic acid (HCOOH) were mixed and stirred, after which 310 ml of acetic anhydride ((CH3CO)2O), 4 ml of concentrated sulfuric acid, and 110 ml of a 35% aqueous hydrogen perioxide solution were added thereto dropwise in that order. The resulting solution was heated to a temperature of 40° to 50° C. and then stirred for 8 hours, after which this reaction solution was poured into water. The separated oil layer was extracted, and the solvent was distilled off, after which 100 ml of CH3OH and 250 ml of a 2N aqueous sodium hydroxide solution were added to the residue, and the thus obtained solution was heated and refluxed for 2 hours. After being cooled, this reaction solution was made acid with hydrochloric acid to separate oil layer. The oil layer was extracted with benzene, and the benzene was distilled off, after which the residue was distilled under reduced pressure to obtain p-(3-methoxypropyl)phenol. The boiling point of this compound was 106°-108° C./10 mmHg. In a mixture of 100 ml of benzene and 5 ml of pyridine was dissolved 10 g of the p-(3-methoxypropyl)phenol, and 14 g of p-(3-methoxypropyl)phenyl 4-pentylcyclohexane carboxylate was added thereto dropwise, and the resulting solution was stirred at room temperature continuously for 3 hours. This reaction solution was poured into water and extracted with benzene, and the benzene was distilled off, after which the residue was recrystallized from CH3COCH3.
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p-(3-methoxypropyl)acetophenone
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